Lipophilicity Enhancement Over the Benzyl Parent: Computed LogP Comparison
The 2-methylbenzyl substituent increases computed lipophilicity by approximately 94% compared to the benzyl analog. The target compound (CAS 866844-60-2) yields an XLogP3 of 1.4 [1], whereas 1-benzyl-1,2,3-triazole-4,5-dicarboxylic acid (CAS 73953-89-6) is reported with a LogP of 0.72280 [2]. This ΔLogP of +0.678 exceeds the typical intra-assay variability of common LogP prediction algorithms (σ ≈ 0.3–0.5 log units) and indicates a meaningful difference in partitioning behavior.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid; LogP = 0.72280 |
| Quantified Difference | ΔLogP = +0.678 (≈94% increase) |
| Conditions | Computed property: target compound via XLogP3 algorithm (PubChem); benzyl analog via ACD/Labs LogP (chem960.com) |
Why This Matters
For procurement decisions in drug discovery, the higher LogP indicates improved membrane permeability potential, which may translate to higher oral bioavailability or blood-brain barrier penetration compared to the benzyl analog.
- [1] Kuujia.com. CAS No. 866844-60-2: 1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4,5-dicarboxylic acid – Computed Properties (XLogP3 = 1.4). https://www.kuujia.com/cas-866844-60-2.html (accessed 2026-04-29). View Source
- [2] M.Chem960.com. 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic Acid – LogP = 0.72280. https://m.chem960.com/cas/73953-89-6 (accessed 2026-04-29). View Source
